2-methyl-1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride
Description
Properties
IUPAC Name |
2-methyl-1-prop-2-ynylimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2.ClH/c1-3-5-9-6-4-8-7(9)2;/h1,4,6H,5H2,2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGCELHEKQRFRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC#C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride typically involves the reaction of 2-methylimidazole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions, typically in the presence of a base.
Major Products Formed:
Oxidation Products: Various imidazole derivatives with different functional groups.
Reduction Products: Corresponding amine derivatives.
Substitution Products: Imidazole derivatives with different substituents.
Scientific Research Applications
Medicinal Chemistry
The compound's structure includes an imidazole ring, which is known for its biological activity. Imidazole derivatives often exhibit diverse pharmacological properties, including:
- Antimicrobial Activity : Compounds similar to 2-methyl-1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride have shown effectiveness against various pathogens, making them candidates for developing new antimicrobial agents.
- Anticancer Properties : Research indicates that imidazole derivatives can inhibit tumor growth by interfering with cellular signaling pathways. This compound could potentially serve as a lead structure for anticancer drug development.
Chemical Synthesis
The alkyne functionality (prop-2-yn-1-yl group) allows for further chemical modifications through "click chemistry" techniques. This versatility can lead to the synthesis of novel compounds with tailored biological activities.
Material Science
The presence of aromatic rings in the compound suggests potential applications in material science:
- Polymer Crosslinking : The alkyne group can be utilized to crosslink polymer chains, enhancing the mechanical properties of materials.
- Organic Electronics : Its unique electronic properties may allow it to be used in organic photovoltaic devices or organic light-emitting diodes (OLEDs) due to π-π stacking interactions.
Case Study 1: Antimicrobial Activity
A study on imidazole derivatives highlighted the effectiveness of similar compounds against a range of bacteria and fungi. The findings suggested that modifications to the imidazole ring could enhance potency and selectivity against specific pathogens.
Case Study 2: Anticancer Research
Research has demonstrated that imidazole derivatives can inhibit cancer cell proliferation. A specific study indicated that compounds with similar structures induced apoptosis in cancer cells, suggesting a mechanism that could be explored further with this compound .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Thiophen-2-yl-imidazole | Contains thiophene and imidazole | Used in various medicinal chemistry applications |
| 4-Methylthiazole | Thiazole ring instead of imidazole | Exhibits different biological activities |
| 1-Methylimidazole | Methyl group attached to imidazole | Different solubility and reactivity |
This table illustrates the structural diversity among related compounds, emphasizing the unique potential of 2-methyl-1-(prop-2-yn-1-y)-1H-imidazole hydrochloride due to its specific functional groups and their interactions in biological systems.
Mechanism of Action
The mechanism by which 2-methyl-1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its biological and therapeutic effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 2-methyl-1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride with structurally related imidazole derivatives:
Key Observations:
Substituent Effects on Reactivity :
- The propargyl group in the target compound introduces alkyne reactivity, enabling click chemistry or covalent modifications, unlike the hydroxymethyl or hydrazinyl groups in analogs .
- Dexmedetomidine ’s bulky 2,3-dimethylphenyl substituent enables selective α₂-adrenergic receptor binding, contrasting with the smaller substituents in other compounds .
Solubility and Stability :
- The hydroxymethyl group in 2-(hydroxymethyl)-1-methyl-1H-imidazole HCl enhances hydrophilicity compared to the hydrophobic propargyl group in the target compound .
- Hydrazinylmethyl derivatives may exhibit chelation properties, useful in metal-ion coordination studies .
Pharmacological Diversity: SKF-96365 demonstrates how extended aromatic systems (e.g., phenolic ethers) modulate ion channels, a feature absent in simpler imidazole hydrochlorides .
Impurities and Quality Control
Impurities such as 1-methyl-1H-imidazole (a simpler analog) highlight the importance of substituent control during synthesis. Pharmacopeial standards (e.g., LGC Quality) emphasize rigorous HPLC or NMR analysis to ensure purity .
Biological Activity
2-Methyl-1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features an imidazole ring, which is a common pharmacophore in many biologically active molecules. Its chemical formula is , with a molecular weight of approximately 198.64 g/mol. The presence of the prop-2-yn-1-yl group enhances its reactivity, allowing for further chemical modifications that could lead to new derivatives with improved biological activity .
Imidazole derivatives, including this compound, exhibit a broad spectrum of biological activities:
- Antibacterial : Effective against both Gram-positive and Gram-negative bacteria.
- Antifungal : Demonstrates activity against various fungal strains.
- Antiviral : Potentially inhibits viral replication.
- Anti-inflammatory : May modulate inflammatory pathways.
The mechanism of action often involves interaction with microbial enzymes or cell membranes, disrupting essential cellular processes.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various pathogens. Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values observed in recent studies.
| Pathogen | MIC (mg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.025 | Strong antibacterial |
| Escherichia coli | 0.019 | Strong antibacterial |
| Candida albicans | 0.039 | Moderate antifungal |
| Pseudomonas aeruginosa | 0.077 | Moderate antibacterial |
These results indicate that the compound exhibits potent activity against clinically relevant pathogens, suggesting its potential as a therapeutic agent .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Antibacterial Efficacy : A study reported that this compound showed complete inhibition of S. aureus within 8 hours at a concentration of 0.025 mg/mL, demonstrating its rapid action against resistant strains .
- Antifungal Activity : Another investigation found that the compound effectively inhibited Candida albicans growth at concentrations as low as 0.039 mg/mL, suggesting its utility in treating fungal infections.
- Anti-inflammatory Properties : Research indicated that imidazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines, although specific data on this compound's anti-inflammatory effects are still emerging .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-methyl-1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis of imidazole derivatives often involves cyclization reactions. For example, nickel-catalyzed addition to nitriles followed by proto-demetallation and dehydrative cyclization is a viable route . Key conditions include:
- Catalysts : Nickel-based catalysts for alkyne functionalization.
- Reagents : Alkynes (e.g., prop-2-yn-1-yl groups) and amido-nitrile precursors.
- Temperature : Mild conditions (20–60°C) to avoid decomposition.
- Purification : Column chromatography or recrystallization to isolate the hydrochloride salt.
Q. Which characterization techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- X-ray Crystallography : Use SHELXL for refining crystal structures, particularly to resolve hydrogen bonding and disorder .
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., methyl and propargyl groups).
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., 171.63 g/mol for the free base).
- Elemental Analysis : Validate chloride content in the hydrochloride salt .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust or vapors.
- Storage : Keep in sealed, light-protected containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported synthetic yields of this compound across different studies?
- Methodological Answer :
- Controlled Replication : Standardize reaction parameters (e.g., catalyst loading, solvent purity) .
- Analytical Rigor : Use HPLC to quantify impurities (e.g., unreacted propargyl precursors) and assess batch-to-batch variability .
- Data Cross-Validation : Compare NMR and MS data with computational predictions (e.g., DFT calculations for expected spectral patterns) .
Q. What advanced refinement techniques in SHELXL are recommended for resolving disorder in the crystal structure of this compound?
- Methodological Answer :
- Disorder Modeling : Use PART and SUMP commands in SHELXL to model split positions for disordered propargyl or methyl groups .
- Thermal Ellipsoid Analysis : Apply ISOR and DELU restraints to refine anisotropic displacement parameters for light atoms (e.g., hydrogen) .
- Validation Tools : Check PLATON or WinGX for symmetry errors and hydrogen-bonding consistency .
Q. What experimental design considerations are crucial when assessing the biological activity of this compound in vitro?
- Methodological Answer :
- Dose-Response Curves : Test a range of concentrations (e.g., 1 nM–100 µM) to determine IC values for antimicrobial or anticancer activity .
- Solvent Compatibility : Use DMSO or saline solutions (≤0.1% v/v) to avoid cytotoxicity artifacts .
- Positive/Negative Controls : Include reference compounds (e.g., imidazole-based antifungals) and vehicle-only controls .
Q. How can computational methods aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA to identify electrophilic sites (e.g., propargyl carbon) .
- Reactivity Descriptors : Calculate Fukui indices or molecular electrostatic potential (MEP) maps to predict regioselectivity .
- Kinetic Modeling : Use Eyring equations to simulate reaction pathways under varying temperatures .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the stability of this compound under acidic conditions?
- Methodological Answer :
- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .
- pH Profiling : Compare hydrolysis rates at pH 1–7 to identify decomposition thresholds .
- Mechanistic Probes : Use O isotopic labeling to trace cleavage pathways (e.g., imidazole ring vs. propargyl group) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
